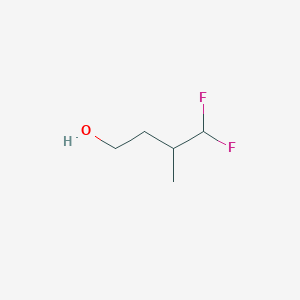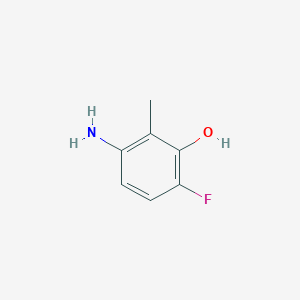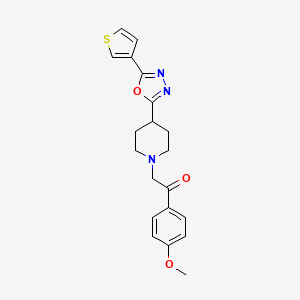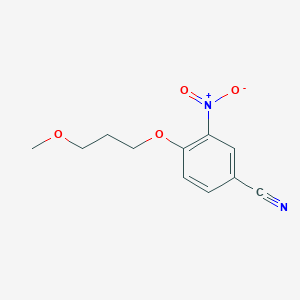![molecular formula C16H11F2N3O2 B2898959 N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-94-0](/img/structure/B2898959.png)
N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyrido[1,2-a]pyrimidines, which are polycyclic aromatic compounds containing a pyrimidine fused to a pyridine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring fused to a pyridine ring, with various substituents. The presence of the difluorophenyl group, the methyl group, and the carboxamide group may influence the compound’s properties and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyridopyrimidine derivatives have been extensively studied for their anticancer properties. They are known to inhibit various enzymes that are crucial for cancer cell proliferation. For instance, compounds similar to the one have shown to inhibit cyclin-dependent kinases (CDKs), which are essential for the cell cycle progression of cancer cells . This inhibition can lead to the arrest of cell division and potentially induce apoptosis in cancer cells.
Anti-Inflammatory Properties
Research has indicated that certain pyridopyrimidine derivatives exhibit significant anti-inflammatory activity. Structural analogs have been found to be more effective than other similar compounds, suggesting that slight modifications in the pyridopyrimidine structure can enhance anti-inflammatory properties . This opens up possibilities for the development of new anti-inflammatory drugs.
Antiviral Applications
The structural framework of pyridopyrimidines makes them suitable candidates for antiviral drug development. They have been used to create structural analogs of known antiviral compounds, which can potentially inhibit the replication of viruses . This application is particularly relevant in the context of emerging viral diseases.
Therapeutic Potential in Rheumatoid Arthritis
Some pyridopyrimidine derivatives have shown potential activity against rheumatoid arthritis. The compound could be structurally related to these derivatives, suggesting possible applications in the treatment of inflammatory autoimmune diseases .
Role in Neurodegenerative Diseases
The pyridopyrimidine scaffold is present in drugs that have been approved for use in treating neurodegenerative diseases. Given the structural similarity, the compound may have the potential to act on neurological pathways, offering a new avenue for research into treatments for conditions such as Alzheimer’s and Parkinson’s disease .
Synthesis of Heterocyclic Compounds
Pyridopyrimidines are also valuable in the synthesis of other heterocyclic compounds, which are crucial in the development of various pharmaceuticals. The Dimroth rearrangement, for example, is a synthetic method that involves pyridopyrimidine derivatives and is used to create condensed pyrimidines, key structural fragments in many drugs .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby halting the progression of the cell cycle and preventing the proliferation of cancer cells .
Biochemical Pathways
This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-9-2-5-14-19-7-11(16(23)21(14)8-9)15(22)20-10-3-4-12(17)13(18)6-10/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMDAZPUWJCCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2898880.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2898882.png)
![methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2898883.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2898885.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898889.png)





![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2898895.png)

